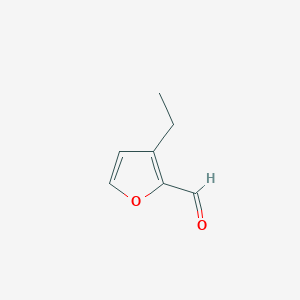![molecular formula C8H7F2N5O2 B7554392 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid, also known as DFTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and materials science. DFTC is a triazole derivative that is structurally related to other compounds such as fluconazole and voriconazole, which are commonly used as antifungal agents.
Mécanisme D'action
The exact mechanism of action of 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This results in the disruption of the membrane structure and function, leading to cell death. 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid has also been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, which may contribute to its antibacterial activity.
Biochemical and Physiological Effects:
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid has been reported to have low toxicity and good bioavailability. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 2 hours of administration. 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid has been shown to have a half-life of approximately 4 hours and is primarily eliminated through renal excretion.
Avantages Et Limitations Des Expériences En Laboratoire
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities with high purity and yield. It has low toxicity and good bioavailability, making it suitable for in vivo studies. However, 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid also has some limitations. It is relatively expensive compared to other antifungal agents and may not be suitable for use in certain experimental setups due to its specific chemical properties.
Orientations Futures
There are several potential future directions for research on 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid. One area of interest is the development of new derivatives with improved antifungal and antibacterial activity. Another potential direction is the investigation of the mechanism of action of 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid and its derivatives to gain a better understanding of their biological activity. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid to optimize its use in clinical settings. Finally, the potential applications of 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid in materials science, such as in the development of new coatings and polymers, should be explored.
In conclusion, 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid is a promising compound with potential applications in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid and its derivatives is needed to fully realize its potential in various fields.
Méthodes De Synthèse
The synthesis of 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid involves the reaction of 1-(difluoromethyl)imidazole with ethyl 4-azido-2-oxobutanoate in the presence of a copper catalyst. The resulting product is then treated with sodium methoxide to yield 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid. This method has been reported to have a high yield and purity and is suitable for large-scale production.
Applications De Recherche Scientifique
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antifungal activity against various strains of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid has been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
IUPAC Name |
1-[[1-(difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N5O2/c9-8(10)15-2-1-11-6(15)4-14-3-5(7(16)17)12-13-14/h1-3,8H,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQPYMKMEMMZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CN2C=C(N=N2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)
![1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one](/img/structure/B7554329.png)

![5-chloro-4-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554350.png)
![4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B7554358.png)
![5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554364.png)

![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)

![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)